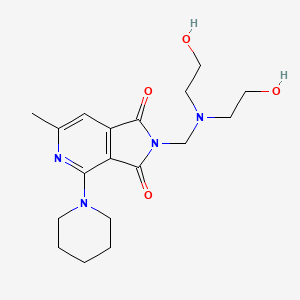
Bamethan, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bamethan, ®- is a vasodilator that is primarily used to treat peripheral vascular and circulatory disturbances. It is an adrenaline derivative developed by C. H. Boehringer Sohn and shows a depressor action on peripheral blood vessels due to its peripheral vasodilating action caused by stimulation of adrenergic beta-receptors .
Méthodes De Préparation
The synthesis of Bamethan, ®- involves the reaction of 1-(p-hydroxyphenol)-2-butylamino-1-ethanol with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Bamethan, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bamethan, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for developing and validating chromatographic methods.
Biology: Bamethan, ®- is studied for its effects on cellular signaling pathways and its potential role in modulating cellular responses.
Industry: Bamethan, ®- is used in the pharmaceutical industry for developing new vasodilator drugs and studying their pharmacological properties
Mécanisme D'action
Bamethan, ®- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscle cells in blood vessels. This results in vasodilation and increased blood flow to peripheral tissues. The molecular targets involved include adrenergic beta-receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a cascade of intracellular signaling pathways, ultimately leading to the desired pharmacological effects .
Comparaison Avec Des Composés Similaires
Bamethan, ®- can be compared with other vasodilators such as Isoxsuprine, Buphenine, and Buflomedil. While all these compounds share the common property of causing vasodilation, Bamethan, ®- is unique in its specific action on adrenergic beta-receptors and its particular chemical structure. Similar compounds include:
Isoxsuprine: Another vasodilator used to treat peripheral vascular diseases.
Buphenine: A compound with similar vasodilatory properties but different molecular targets.
Buflomedil: A vasodilator with a broader range of applications in treating vascular disorders
Propriétés
Numéro CAS |
912804-58-1 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |
Clé InChI |
RDUHXGIIUDVSHR-LBPRGKRZSA-N |
SMILES isomérique |
CCCCNC[C@@H](C1=CC=C(C=C1)O)O |
SMILES canonique |
CCCCNCC(C1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



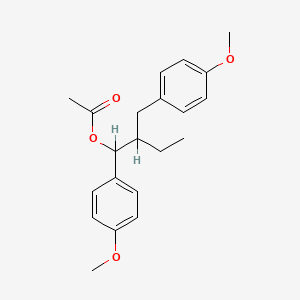
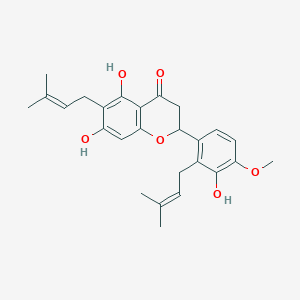


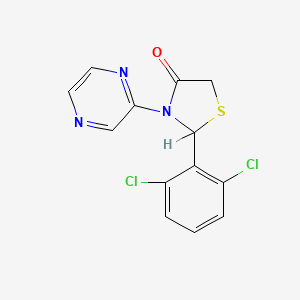
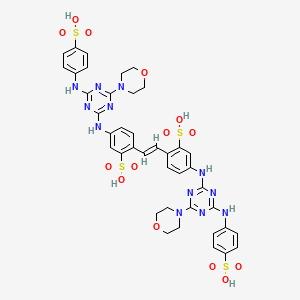


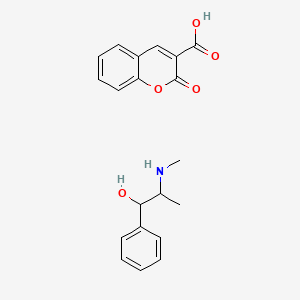

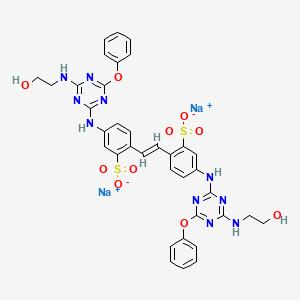
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
